BenchChemオンラインストアへようこそ!

(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid

Medicinal Chemistry Drug Metabolism Lead Optimization

Replace metabolic soft spots with the trans-2-(trifluoromethyl)cyclopropyl (Cp-CF₃) motif—demonstrated to improve in vitro microsomal stability >6.6-fold and in vivo clearance 4.3–14-fold versus tert-butyl. The racemic (±)-trans configuration provides a conformationally constrained, three-dimensional scaffold with a 3-position benzoic acid handle for amide/ester coupling. This building block enables rapid parallel library synthesis for structure-based drug design programs. Avoid regioisomer mismatch: the 3-substitution delivers a distinct ~120° exit vector not recapitulated by the 4-position analog (CAS 1404192-14-8). Commercial 98% purity supports feasibility studies; in-house QC verification recommended for sensitive chemistries.

Molecular Formula C11H9F3O2
Molecular Weight 230.18
CAS No. 1404192-15-9
Cat. No. B3031087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid
CAS1404192-15-9
Molecular FormulaC11H9F3O2
Molecular Weight230.18
Structural Identifiers
SMILESC1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-2-1-3-7(4-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m1/s1
InChIKeyJHNAFWBNDGHSLP-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid (CAS 1404192-15-9)


(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid is a synthetic arylcyclopropyl carboxylic acid building block characterized by a trans-configured cyclopropyl ring bearing a trifluoromethyl group at the 2-position and a benzoic acid moiety at the 3-position [1]. The molecule has a molecular formula of C₁₁H₉F₃O₂ and a molecular weight of 230.18 g/mol, with a computed LogP of 3 and a topological polar surface area of 37.3 Ų, positioning it as a moderately lipophilic fragment [2]. The defining structural feature is the trans-2-(trifluoromethyl)cyclopropyl (Cp-CF₃) motif, which has been demonstrated in medicinal chemistry literature to confer significantly enhanced metabolic stability compared to tert-butyl and other alkyl substituents when incorporated into bioactive scaffolds [3].

Structural Non-Interchangeability of (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid


This compound cannot be rationally replaced by simpler benzoic acid derivatives or alternative metabolic-stability motifs for several reasons grounded in its structural design. First, the trans-2-(trifluoromethyl)cyclopropyl group is not merely a lipophilic appendage; published matched-pair analyses demonstrate that the Cp-CF₃ motif consistently delivers both higher in vitro microsomal stability and substantially lower in vivo clearance compared to tert-butyl-containing analogs, a benefit not recapitulated by oxetane, cyano, hydroxyl, or unsubstituted cyclopropyl replacements [1]. Second, the 3-position attachment of the benzoic acid provides a distinct exit vector geometry relative to the 4-position regioisomer (CAS 1404192-14-8), impacting molecular recognition and SAR in target binding sites . Third, the racemic (±)-trans configuration is defined by the (1S,2S)/(1R,2R) enantiomeric pair, which presents different spatial orientation compared to cis-diastereomers; stereochemistry at the cyclopropane ring can critically influence biological activity and should not be assumed to be interchangeable .

Quantitative Differentiation Evidence for (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid


In Vitro Metabolic Stability of the Cp-CF₃ Motif vs tert-Butyl in Rat Liver Microsomes

Although no direct metabolic stability data were identified for (+/-)-3-(trans-2-(trifluoromethyl)cyclopropyl)benzoic acid itself, the Cp-CF₃ motif it carries has been rigorously benchmarked against the commonly used tert-butyl group. In a published matched-pair study, the Cp-CF₃-containing compound 9 exhibited rat liver microsomal (RLM) clearance of <5 mL/min/kg, compared to 33 mL/min/kg for the corresponding tert-butyl analog (compound 1) [1]. Across six additional matched pairs of biaryls and amides, Cp-CF₃ consistently delivered higher metabolic stability than tert-butyl (Table 2 in reference) [1]. Users procuring this benzoic acid building block can reasonably anticipate that incorporation of the Cp-CF₃ moiety into a lead scaffold will confer a similar metabolic stability advantage over tert-butyl-based designs, provided the distal portions of the molecule are not independently metabolically labile.

Medicinal Chemistry Drug Metabolism Lead Optimization

In Vivo Rat Pharmacokinetics: Cp-CF₃ vs tert-Butyl Clearance and Half-Life

The in vivo translation of the metabolic stability advantage was confirmed for the Cp-CF₃ motif. Compound 9 (Cp-CF₃) demonstrated rat in vivo clearance of 4.6 mL/min/kg with a half-life of 9.1 hours, compared to 20 mL/min/kg and 2.3 hours for the tert-butyl analog (compound 1) [1]. This represents a 4.3-fold reduction in clearance and a 4.0-fold increase in half-life. A second matched pair (compound 12, Cp-CF₃ vs compound 11, tert-butyl) showed rat clearance of 25 vs 352 mL/min/kg, a 14-fold improvement [1]. These data establish that the Cp-CF₃ motif not only improves in vitro stability but also translates to substantially better in vivo pharmacokinetic profiles, a critical consideration when selecting building blocks for lead optimization programs where oral bioavailability and adequate half-life are required.

Pharmacokinetics In Vivo Clearance Drug Discovery

Lipophilicity Modulation: LogP of the Target Compound vs Tert-Butyl Analog Class

The target compound (+/-)-3-(trans-2-(trifluoromethyl)cyclopropyl)benzoic acid has a computed LogP (XLogP3-AA) of 3 [1]. In the matched-pair study, replacement of tert-butyl with Cp-CF₃ in compound 1 reduced LogP from 4.2 to 4.0 (ΔLogP = -0.2) [2]. While direct LogP values for the tert-butyl analog of this specific benzoic acid are not available in the public domain, the directional trend is consistent: Cp-CF₃ imparts lower lipophilicity than tert-butyl while maintaining or improving metabolic stability. This is notable because medicinal chemistry guidelines (e.g., Lipinski's Rule of Five) favor lower LogP for improved solubility and reduced off-target binding. The target compound's LogP of 3 places it within favorable drug-like property space, whereas a hypothetical tert-butyl-cyclopropyl-benzoic acid analog would be expected to have a LogP of approximately 3.2–3.5.

Physicochemical Properties Lipophilicity Drug-Likeness

Regioisomeric Differentiation: 3-Position vs 4-Position Benzoic Acid Substitution

The target compound (CAS 1404192-15-9) is the 3-substituted regioisomer, whereas the corresponding 4-substituted analog is (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)benzoic acid (CAS 1404192-14-8) . The substitution position determines the exit vector geometry of the carboxylic acid relative to the cyclopropyl ring: the 3-position places the carboxylic acid at a 120° angle from the cyclopropyl attachment point, while the 4-position provides a linear (180°) exit vector. This difference directly impacts the spatial orientation of any amide, ester, or heterocycle subsequently formed via the carboxylic acid handle, and therefore alters molecular recognition in biological targets. No direct comparative biological data between the 3- and 4-regioisomers were identified in the public domain; however, the well-established principle of regioisomeric differentiation in medicinal chemistry indicates that these two compounds are not interchangeable and should be selected based on the specific vector requirements of the target binding site [1].

Structure-Activity Relationships Synthetic Chemistry Molecular Recognition

Commercial Purity and Procurement Benchmarking

The target compound is commercially available from multiple vendors with documented purity specifications. Leyan (Shanghai) supplies 3-((1S,2S)-2-(trifluoromethyl)cyclopropyl)benzoic acid at 98% purity under product number 1577404 . Apollo Scientific offers the racemic (+/-)-trans form under catalogue PC405604 . CymitQuimica lists the compound at a reference price of €1,270 per 100 mg . No independent analytical characterization beyond vendor-supplied purity claims was identified. However, these data establish baseline procurement parameters that can be used to benchmark alternative sources or custom synthesis options.

Chemical Procurement Quality Control Supply Chain

Optimal Deployment Scenarios for (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid in Scientific Research


Lead Optimization Programs Requiring Metabolic Stability Enhancement of tert-Butyl-Containing Scaffolds

In drug discovery programs where a tert-butyl substituent has been identified as a metabolic soft spot, (+/-)-3-(trans-2-(trifluoromethyl)cyclopropyl)benzoic acid serves as a direct building block for introducing the Cp-CF₃ motif via amide or ester coupling at the benzoic acid handle. Published evidence demonstrates that Cp-CF₃ consistently improves in vitro microsomal stability (>6.6-fold) and in vivo clearance (4.3- to 14-fold) compared to tert-butyl [1]. The compound is particularly suited for parallel medicinal chemistry efforts where a library of Cp-CF₃-containing analogs needs to be rapidly synthesized and screened.

Fragment-Based Drug Discovery Requiring 3D-Structural Diversity with Defined Exit Vectors

The trans-cyclopropyl ring introduces conformational constraint and three-dimensionality, while the 3-position carboxylic acid provides a meta-substituted exit vector (approximately 120° angle) distinct from the linear 4-position regioisomer . This makes the compound a valuable fragment or reagent in structure-based design programs where the precise spatial orientation of the acid handle is critical for engaging a specific binding pocket. The moderate LogP of 3 supports fragment-like physicochemical properties [2].

Synthesis of Agrochemical and Pesticidal Arylcyclopropyl Carboxylic Acid Derivatives

Patents describing processes for arylcyclopropyl carboxylic acid formation cite compounds within this structural class as intermediates for pesticidal agents [3]. The target compound can be employed directly as a carboxylic acid coupling partner in the synthesis of amide- or ester-linked arylcyclopropyl derivatives. Its commercial availability at defined purity from multiple vendors facilitates feasibility studies and scale-up investigations.

Physicochemical Property Optimization in Parallel Library Synthesis

When the goal is to reduce lipophilicity while maintaining or improving metabolic stability, this building block offers a Cp-CF₃ motif that lowers LogP by approximately 0.2 units compared to tert-butyl [1]. The benzoic acid functionality enables straightforward derivatization via standard amide coupling or esterification protocols, making it compatible with high-throughput parallel synthesis workflows. The documented purity of 98% is generally adequate for library production, though in-house QC verification is recommended for sensitive chemistries.

Quote Request

Request a Quote for (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.